molecular formula C14H16N2O2 B5869320 N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

Cat. No.: B5869320
M. Wt: 244.29 g/mol
InChI Key: RQUBJHMSOJFJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide, commonly known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as CB1 receptor antagonists, which are being investigated for their potential use in the treatment of obesity, addiction, and other disorders. In

Mechanism of Action

SIB-1553A acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is found in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the activity of the CB1 receptor, SIB-1553A reduces food intake and body weight gain.
Biochemical and Physiological Effects:
SIB-1553A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight gain in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. In addition, it has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using SIB-1553A in lab experiments is that it is a selective CB1 receptor antagonist, which means that it specifically targets the CB1 receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. One limitation of using SIB-1553A is that it has relatively low potency compared to other CB1 receptor antagonists, which means that higher doses may be required to achieve the desired effects.

Future Directions

There are several future directions for research on SIB-1553A. One area of interest is its potential use in the treatment of addiction. SIB-1553A has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential use as a treatment for drug addiction. Another area of interest is its potential use in the treatment of anxiety and other mood disorders. SIB-1553A has been shown to have anxiolytic effects, and further research could explore its potential use as a treatment for anxiety and other mood disorders. Finally, further research could explore the potential use of SIB-1553A in combination with other compounds, such as other CB1 receptor antagonists or drugs of abuse, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, SIB-1553A is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a CB1 receptor antagonist, reducing food intake and body weight gain in animal models and reducing the rewarding effects of drugs of abuse. While it has some limitations, it is a useful tool for studying the role of the CB1 receptor in various physiological processes, and further research could explore its potential use in the treatment of addiction, anxiety, and other disorders.

Synthesis Methods

SIB-1553A can be synthesized using a multi-step process. The first step involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylbutylamine to form the amide. The final step involves the introduction of a methyl group at the 5-position of the isoxazole ring using methyl iodide and potassium carbonate.

Scientific Research Applications

SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects in animal models by reducing food intake and body weight gain. It has also been investigated for its potential use in the treatment of addiction, anxiety, and other disorders.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-10-13(16-18-11)15-14(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUBJHMSOJFJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.